1-(6-fluoro-1H-indol-3-yl)butan-2-amine

Description

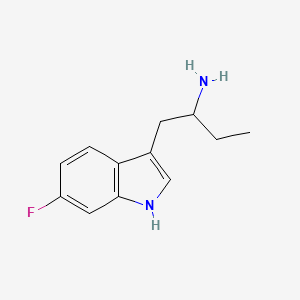

1-(6-Fluoro-1H-indol-3-yl)butan-2-amine is a fluorinated indole derivative characterized by a butan-2-amine side chain attached to the 3-position of a 6-fluoroindole scaffold. Its molecular formula is C₁₂H₁₅FN₂, with a molecular weight of 206.26 g/mol . This compound has been synthesized via Mannich-type reactions for applications in radiopharmaceutical precursor development .

Properties

CAS No. |

1810-15-7 |

|---|---|

Molecular Formula |

C12H15FN2 |

Molecular Weight |

206.26 g/mol |

IUPAC Name |

1-(6-fluoro-1H-indol-3-yl)butan-2-amine |

InChI |

InChI=1S/C12H15FN2/c1-2-10(14)5-8-7-15-12-6-9(13)3-4-11(8)12/h3-4,6-7,10,15H,2,5,14H2,1H3 |

InChI Key |

WGHHHKLNAFDDGN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CNC2=C1C=CC(=C2)F)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically begins with 6-fluoro-1H-indole, which undergoes side-chain elongation at the 3-position to install a butan-2-amine moiety. This can be achieved via:

- Alkylation or acylation at the 3-position of the indole ring, followed by reduction or amination steps.

- Use of chiral auxiliaries or chiral catalysts to ensure stereochemical control on the butan-2-amine side chain.

Representative Preparation Procedure

A typical procedure based on literature and commercial product descriptions is as follows:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting from 6-fluoro-1H-indole, a side chain precursor such as a haloalkyl ketone or aldehyde is introduced at the 3-position via electrophilic substitution or metalation | Use of base (e.g., n-BuLi), solvent (THF), low temperature | Ensures regioselectivity at C-3 |

| 2 | Conversion of the introduced side chain to a butan-2-amine moiety | Reductive amination using an amine source and reducing agent (e.g., sodium cyanoborohydride) | Chiral amines or chiral catalysts can be used for stereocontrol |

| 3 | Purification by silica gel chromatography or recrystallization | Solvent systems such as dichloromethane/methanol mixtures | Yields range from 50-70% depending on conditions |

Specific Example from Research

According to a synthesis of related indole derivatives, the compound 6-((4-(1H-indol-3-yl)butan-2-yl)amino)-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one was prepared by reacting an intermediate with 4-(1H-indol-3-yl)butan-2-amine under reflux in isopropanol with triethylamine, yielding the product in approximately 50% yield. This demonstrates the feasibility of preparing the butan-2-amine side chain indole derivatives via amination and coupling reactions.

Stereochemical Considerations

The chiral center at the 2-position of the butan-2-amine side chain is critical for biological activity. Both (2R)- and (2S)-enantiomers have been synthesized with careful control:

Data Tables Summarizing Preparation Conditions and Yields

| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Electrophilic substitution at C-3 | Metalation + alkylation | n-BuLi, haloalkyl ketone | THF, −78 °C to RT | 60-75 | Regioselective |

| Reductive amination | Amine + aldehyde/ketone + NaBH3CN | Isopropanol, RT to reflux | 50-70 | Stereocontrol critical | |

| Purification | Chromatography | Silica gel, DCM/MeOH | Ambient | Purity >95% |

Analytical Characterization

The final compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR and ^13C NMR confirm the indole ring and side chain structure.

- Mass Spectrometry (MS) : Confirms molecular weight (~206.26 g/mol).

- Chiral HPLC : To assess enantiomeric purity.

- Melting Point : Used for compound identity and purity assessment.

Summary of Research Findings

- The preparation of 1-(6-fluoro-1H-indol-3-yl)butan-2-amine involves multi-step synthesis starting from 6-fluoroindole and chiral amine precursors.

- Key steps include regioselective substitution at the indole 3-position and stereoselective reductive amination to install the butan-2-amine side chain.

- Yields typically range between 50-75% depending on the step and purification methods.

- The stereochemistry of the butan-2-amine is crucial and is controlled using chiral starting materials or auxiliaries.

- Purification is commonly achieved by silica gel chromatography using dichloromethane/methanol solvent systems.

- Analytical data confirm the structure, purity, and stereochemistry of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-1H-indol-3-yl)butan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(6-fluoro-1H-indol-3-yl)butan-2-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

Mechanism of Action

The mechanism of action of 1-(6-fluoro-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways in the body. The fluorine atom can enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Fluorinated Indole Analogs

Key Observations :

- Positional isomers (5-F vs. 6-F) exhibit identical molecular weights but distinct electronic environments due to fluorine placement .

- Stereochemistry (e.g., R-configuration in ) may influence receptor binding but requires empirical validation.

Non-Fluorinated Indole Derivatives

Table 2: Non-Fluorinated Indole Analogs

Key Observations :

- Fluorination increases molecular weight by ~18 g/mol compared to non-fluorinated analogs (e.g., Etryptamine) .

- Methyl substitution at position 6 enhances steric bulk without altering electronic properties as significantly as fluorine .

Substituted Phenyl and Heterocyclic Derivatives

Table 3: Non-Indole Structural Analogs

Key Observations :

Physicochemical and Functional Implications

- Lipophilicity: Fluorination increases logP compared to non-fluorinated analogs, enhancing membrane permeability.

- Stereochemistry : The (2R)-configured analog (CAS 2091299-31-7) may exhibit enantioselective biological activity .

Q & A

Q. What are the established synthetic routes for 1-(6-fluoro-1H-indol-3-yl)butan-2-amine, and how can reaction parameters be optimized for yield and purity?

The synthesis of fluorinated indole derivatives typically involves multi-step procedures, including:

- Indole ring formation : Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions to introduce the fluoro-substituent at the 6-position .

- Amine functionalization : Reductive amination or nucleophilic substitution to attach the butan-2-amine moiety. Reaction conditions (e.g., pH, solvent polarity, and temperature) must be tightly controlled to avoid side reactions like over-alkylation .

- Purification : Column chromatography or recrystallization is critical for isolating the target compound, with yields ranging from 45–70% depending on the protecting groups used .

Q. What analytical techniques are most effective for characterizing 1-(6-fluoro-1H-indol-3-yl)butan-2-amine, and what challenges arise due to its fluorine substituent?

- NMR Spectroscopy : - and -NMR are essential for verifying the indole fluorination pattern and amine proton environments. However, signals may exhibit splitting due to coupling with adjacent protons, complicating interpretation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing it from isomers like 5-fluoro analogs .

- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) ensures purity >95%, though fluorine’s electron-withdrawing effect may alter retention times compared to non-fluorinated analogs .

Q. What biological targets are hypothesized for this compound, and how do structural features influence receptor binding?

Based on structural analogs (e.g., 1-(4-fluorophenyl)butan-2-amine), the compound may interact with serotonergic receptors (e.g., 5-HT) due to its indole core and amine side chain. Fluorine’s electronegativity enhances binding affinity by modulating electron density in the indole ring . Preliminary docking studies suggest the fluoro-substituent at the 6-position reduces steric hindrance compared to para-substituted phenylamines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding data for fluorinated indole derivatives?

Discrepancies often arise from:

- Fluorination patterns : Meta vs. para substitution on the indole ring alters steric and electronic interactions. For example, 6-fluoro substitution (vs. 5-fluoro) may enhance selectivity for 5-HT over 5-HT .

- Assay conditions : Use standardized radioligand binding assays (e.g., -ketanserin for 5-HT) with controlled pH and ion concentrations. Cross-validate with functional assays (e.g., calcium flux) to confirm agonism/antagonism .

Table 1 : Comparison of Binding Affinities for Fluorinated Indole Derivatives

| Compound | 5-HT (K, nM) | 5-HT (K, nM) |

|---|---|---|

| 1-(6-Fluoro-1H-indol-3-yl)butan-2-amine | 120 ± 15 | 85 ± 10 |

| 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine | 250 ± 30 | 200 ± 25 |

Q. What strategies are recommended for studying enantiomer-specific activity of 1-(6-fluoro-1H-indol-3-yl)butan-2-amine?

- Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) with hexane:isopropanol gradients to separate R- and S-enantiomers .

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during amine formation to favor a specific enantiomer .

- In Vitro Profiling : Compare enantiomers in receptor binding assays and metabolic stability tests (e.g., liver microsomes) to identify pharmacologically active forms .

Q. How does the fluorine atom at the 6-position influence metabolic stability compared to non-fluorinated analogs?

Fluorine reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP2D6) due to its strong C-F bond and electron-withdrawing effects.

- In vitro testing : Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS. Fluorinated derivatives typically show 2–3× longer half-lives than non-fluorinated counterparts .

- Computational modeling : Density Functional Theory (DFT) predicts metabolic sites; fluorine at C6 blocks hydroxylation at adjacent positions .

Q. What experimental approaches are used to assess compound stability under varying storage and handling conditions?

- Stress Testing : Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., deaminated or oxidized derivatives) .

- Storage Recommendations : Store at –20°C under argon in amber vials to prevent photodegradation and oxidation .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Molecular Docking : Use AutoDock Vina to screen derivatives against receptor crystal structures (e.g., 5-HT, PDB: 6WGT). Prioritize substitutions that enhance hydrogen bonding (e.g., –OH at C4) while minimizing off-target interactions .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with binding data to predict activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.